2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
2-[(4-chloro-2,5-dimethylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-8-14(10(2)7-12(9)16)22(20,21)17-13-6-4-3-5-11(13)15(18)19/h3-8,17H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQCXZFRMMNENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Chloro-2,5-dimethylbenzene
The starting material, 4-chloro-2,5-dimethylbenzene, undergoes sulfonation using chlorosulfonic acid (ClSO₃H) or concentrated sulfuric acid (H₂SO₄) at elevated temperatures (130–150°C). Catalysts such as FeCl₃ or ZnCl₂ enhance reaction efficiency, with molar ratios of 1:4–10 (substrate to sulfonating agent) yielding optimal results. The reaction produces 4-chloro-2,5-dimethylbenzenesulfonic acid, which is isolated via ice-water quenching and filtration.
Chlorination of Sulfonic Acid
The sulfonic acid intermediate is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Conditions involve refluxing in an anhydrous solvent (e.g., dichloromethane) for 4–10 hours. Excess SOCl₂ ensures complete conversion, with yields exceeding 85% after purification by distillation or recrystallization.
Table 1: Reaction Conditions for Sulfonyl Chloride Synthesis
| Parameter | Optimal Range | Catalyst | Yield (%) |
|---|---|---|---|
| Sulfonation Temperature | 130–150°C | FeCl₃/ZnCl₂ | 70–80 |
| Chlorination Time | 4–10 h | None | 85–90 |
| Molar Ratio (Substrate:ClSO₃H) | 1:4–10 | — | — |
Formation of Sulfonamide Linkage
The sulfonyl chloride reacts with 2-aminobenzoic acid (anthranilic acid) to form the target compound. This step requires careful control of pH and stoichiometry.
Reaction Mechanism
In a basic aqueous or organic medium (e.g., tetrahydrofuran), the amine group of anthranilic acid undergoes nucleophilic substitution with the sulfonyl chloride. Pyridine or sodium hydroxide is added to neutralize HCl, driving the reaction to completion. The reaction proceeds at 0–40°C for 1–6 hours, with a molar ratio of 1:1.2 (sulfonyl chloride to amine) to minimize side products.
Purification and Recrystallization
Crude product is dissolved in a polar solvent (e.g., ethanol) and decolorized with activated charcoal. Recrystallization from methanol or aqueous ethanol yields pure 2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid with a melting point of 232–234°C and purity >99%.
Table 2: Amidation Reaction Parameters
| Parameter | Conditions | Solvent | Yield (%) |
|---|---|---|---|
| Temperature | 0–40°C | THF/H₂O | 70–75 |
| Reaction Time | 1–6 h | — | — |
| Base | Pyridine/NaOH | — | — |
Industrial-Scale Optimization
Industrial production emphasizes cost reduction and scalability. Key optimizations include:
Catalyst Recycling
FeCl₃ and ZnCl₂ catalysts are recovered from reaction mixtures via aqueous extraction, reducing material costs by 15–20%.
Continuous Flow Reactors
Adoption of continuous flow systems for sulfonation and chlorination steps improves reaction control and throughput, achieving 90% conversion efficiency.
Waste Minimization
Byproduct HCl from chlorination is captured and recycled, aligning with green chemistry principles.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Patent CN100522936C | High purity, scalability | High energy input | 70 |
| Bench-Scale Synthesis | Low cost, simple setup | Lower yield | 60–65 |
Challenges and Mitigation Strategies
-
Moisture Sensitivity : Sulfonyl chlorides hydrolyze readily; reactions must occur under anhydrous conditions.
-
Side Reactions : Excess sulfonyl chloride or elevated temperatures may cause over-sulfonation. Stoichiometric control and low temperatures mitigate this.
-
Purification : Recrystallization solvents (e.g., methanol) are optimized for solubility differences between product and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and dimethylphenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Perfluorinated Sulfonyl-Substituted Benzoic Acid Derivatives
The Pharos Project () highlights potassium salts of tetrachlorinated benzoic acids with perfluorinated sulfonyloxy-phenylamino substituents, such as:
- Benzoic acid, 2,3,4,5-tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt (CAS 68568-54-7)
- Benzoic acid, 2,3,4,5-tetrachloro-6-[[[3-[[(pentadecafluoroheptyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt (CAS 68541-01-5)
Key Comparisons :
These analogs exhibit significantly higher molecular weights and environmental persistence due to their perfluorinated chains, which are resistant to degradation. The target compound, lacking fluorination, may offer better biodegradability but reduced thermal/chemical stability compared to these derivatives.
4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic Acid (CAS 652967-64-1)
This compound () shares the 4-chloro-2,5-dimethylphenyl substituent but differs in linker chemistry and substitution pattern:
- Linker: Thio (-S-) group instead of sulfonylamino (-SO₂NH-).
- Substituents: Nitro (-NO₂) group at the 3-position of the benzoic acid.
Key Comparisons :
The thio analog’s nitro group likely increases acidity compared to the target compound, while the sulfonylamino group in the target may improve solubility in basic media. The thioether’s lower oxidation state could make it a precursor for further functionalization.
Research Implications and Structural Trends
- Bioactivity : Sulfonamides (target compound) are historically associated with antimicrobial activity, whereas nitro-substituted analogs () may exhibit stronger electrophilic properties for covalent enzyme inhibition.
- Environmental Considerations : Perfluorinated analogs () pose significant environmental risks, whereas the target compound’s lack of fluorination may align with greener chemistry goals.
- Synthetic Utility: The sulfonylamino group offers robust stability for drug development, while the thio linker () provides a reactive handle for further modification.
Biological Activity
2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid (CAS No. 886120-00-9) is an organic compound characterized by a sulfonamide group attached to a benzoic acid moiety. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H14ClNO4S
- Molecular Weight : 339.79 g/mol
- Boiling Point : Predicted at 526.8 ± 60.0 °C
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group is known to form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The presence of the chloro and dimethylphenyl substituents can enhance binding affinity and specificity toward molecular targets.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated inhibition of the WNT/β-catenin signaling pathway, which is crucial in various cancers, including colon cancer. The study reported an EC50 value of approximately 0.49 μM for the effective inhibition of DVL-GFP binding to FZD4 in HEK293 cells, indicating strong potential as a therapeutic agent against WNT-dependent tumors .
| Compound | EC50 (μM) | Mechanism |
|---|---|---|
| (S)-1 | 0.49 ± 0.11 | Inhibits WNT/β-catenin pathway |
| (R)-1 | 29.5 ± 0.9 | Less effective inhibitor |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group allows it to act as a competitive inhibitor for certain enzymes, potentially leading to reduced metabolic activity in cancer cells.
Study on Colon Cancer Cells
In vitro studies on colon cancer cell lines SW480 and SW620 revealed that treatment with derivatives of this compound resulted in significant growth inhibition. The compounds were tested using the MTT assay, which measures cell viability based on metabolic activity.
- Cell Line : SW480
- Inhibition Rate : Approximately 70% at a concentration of 10 μM.
- Method : MTT assay; absorbance measured at 450 nm.
Pharmacological Research
Research has shown that the compound's structural characteristics allow it to interact selectively with anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in many cancers. This interaction can lead to apoptosis in cancer cells that rely on these proteins for survival .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-2,5-dimethylbenzenesulfonamide | Lacks benzoic acid moiety | Moderate enzyme inhibitor |
| 2-Aminobenzoic acid | Lacks sulfonamide group | Limited anticancer activity |
| 4-Chlorobenzoic acid | Lacks sulfonamide group | Weak enzyme inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
